5-Methoxy-2,3-dimethyl-1H-indole

Description

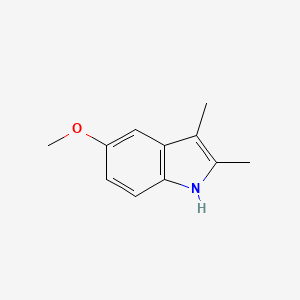

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2,3-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-8(2)12-11-5-4-9(13-3)6-10(7)11/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSTUEGIANKNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232004 | |

| Record name | 1H-Indole, 5-methoxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828-94-4 | |

| Record name | 1H-Indole, 5-methoxy-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 5-methoxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2,3-dimethyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 5 Methoxy 2,3 Dimethyl 1h Indole

Classical Indole (B1671886) Synthesis Approaches Applicable to Methoxy-Activated Indoles

Several venerable named reactions in organic chemistry provide pathways to the indole core and can be adapted for the synthesis of methoxy-substituted analogues. chim.it

Discovered by Emil Fischer in 1883, the Fischer Indole Synthesis is arguably the most important and widely used method for constructing the indole ring. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org

For the synthesis of 5-Methoxy-2,3-dimethyl-1H-indole, the logical starting materials would be 4-methoxyphenylhydrazine and 2-butanone. The reaction proceeds through several key steps:

Formation of the 4-methoxyphenylhydrazone of 2-butanone.

Tautomerization to the corresponding ene-hydrazine.

A rwth-aachen.derwth-aachen.de-sigmatropic rearrangement (the key bond-forming step).

Loss of ammonia (B1221849) and subsequent aromatization to yield the final indole product. wikipedia.org

A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org The choice of catalyst and reaction conditions can significantly impact the yield and regioselectivity, especially when using unsymmetrical ketones. thermofisher.com

| Starting Material 1 | Starting Material 2 | Key Conditions | Product |

| 4-Methoxyphenylhydrazine | 2-Butanone | Acid catalyst (e.g., HCl, ZnCl2), Heat | This compound |

Recent advancements include the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.orgchem-station.com

The Bischler-Möhlau synthesis is another classical method that forms a 2-aryl-indole from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) in the presence of an acid. wikipedia.orgwikipedia.org While historically significant, this method has seen less contemporary use due to often harsh reaction conditions and potentially low yields. wikipedia.orgchemeurope.com

To adapt this synthesis for a 2,3-dimethylindole (B146702) derivative, a different starting ketone would be necessary. The classical approach involves the reaction of an α-haloketone with an arylamine. drugfuture.com For instance, reacting 3-bromo-2-butanone with p-anisidine (B42471) (4-methoxyaniline) in the presence of an acid catalyst could theoretically lead to the formation of this compound. The mechanism is complex, involving the initial formation of an α-arylaminoketone intermediate, followed by cyclization and aromatization. wikipedia.orgwikipedia.orgchemeurope.com

| Starting Material 1 | Starting Material 2 | Key Conditions | Product |

| p-Anisidine | 3-Bromo-2-butanone | Acid catalyst, Heat | This compound |

Modern modifications have explored milder conditions, such as using lithium bromide as a catalyst or employing microwave irradiation to improve yields and reduce reaction times. wikipedia.orgchemeurope.com

The Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis) is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgsynarchive.com While it can produce indoles in good yields, its application is limited by the stability and synthetic accessibility of the azido (B1232118) starting materials. wikipedia.org

To apply this to a 2,3-dimethylated indole, one would start with a suitably substituted α-azidoacrylate derived from a methoxy-substituted benzaldehyde. Subsequent thermal cyclization would generate the indole core. chim.it The mechanism is thought to proceed through a nitrene intermediate, although azirine intermediates have also been isolated. wikipedia.org This method primarily yields indole-2-carboxylates, which would require further modification (e.g., reduction and methylation) to arrive at this compound.

| Starting Material | Key Conditions | Intermediate Product |

| Methyl 2-azido-3-(4-methoxyphenyl)but-2-enoate | Thermal decomposition (high boiling solvent) | Methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate |

The Nenitzescu indole synthesis is a powerful method for the formation of 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com Discovered by Costin Nenitzescu in 1929, this reaction is particularly valuable as 5-hydroxyindoles are precursors to many biochemically significant molecules. wikipedia.org

The direct synthesis of 5-methoxyindoles is not the primary outcome of this reaction. Instead, it yields 5-hydroxyindoles, which can then be alkylated (e.g., with dimethyl sulfate (B86663) or methyl iodide) in a subsequent step to afford the desired 5-methoxy derivative. The mechanism involves a Michael addition followed by a nucleophilic attack and an elimination-condensation sequence. wikipedia.org

| Starting Material 1 | Starting Material 2 | Intermediate Product | Subsequent Step | Final Product |

| Benzoquinone | Ethyl 3-aminocrotonate | 5-Hydroxy-2-methyl-1H-indole-3-carboxylate | Methylation (e.g., DMS, K2CO3) | 5-Methoxy-2-methyl-1H-indole-3-carboxylate |

The reaction performs best in highly polar solvents, and various Lewis acids can be used as catalysts. wikipedia.orgcnr.it

The Reissert indole synthesis provides a route to indoles from ortho-nitrotoluenes and diethyl oxalate (B1200264). wikipedia.org The process involves the condensation of the o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate, followed by reductive cyclization to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.net

For a methoxy-substituted target, one would begin with 4-methoxy-2-nitrotoluene. The key steps are:

Base-catalyzed condensation with diethyl oxalate.

Reductive cyclization of the resulting pyruvate (B1213749) derivative using reagents like zinc in acetic acid or catalytic hydrogenation. wikipedia.orgyoutube.com

This method yields an indole-2-carboxylic acid, which can be decarboxylated upon heating to give the corresponding indole. wikipedia.orgresearchgate.net To obtain the 2,3-dimethylated product, a different starting material, such as 2-(4-methoxy-2-nitrophenyl)propane, would be required, making this route less direct for the target compound compared to the Fischer synthesis.

| Starting Material | Key Steps | Intermediate Product |

| 4-Methoxy-2-nitrotoluene | 1. Condensation with diethyl oxalate 2. Reductive cyclization | 5-Methoxy-1H-indole-2-carboxylic acid |

Modern Synthetic Strategies for this compound and its Analogues

While classical methods are robust, modern organic synthesis often seeks milder conditions, higher efficiency, and greater functional group tolerance. For methoxy-activated indoles, contemporary strategies often build upon classical foundations or employ transition-metal catalysis.

Palladium-catalyzed reactions, such as the Larock indole synthesis, have become powerful tools. This method involves the reaction of an N-substituted aniline with an alkyne in the presence of a palladium catalyst. For the target molecule, this could involve reacting 4-methoxyaniline with 2-butyne.

Another modern approach involves intramolecular cyclization reactions. For example, a suitably substituted 2-alkynyl aniline derivative can undergo cyclization promoted by various catalysts to form the indole ring. The synthesis of the precursor might involve Sonogashira cross-coupling reactions to introduce the alkynyl group onto a protected aniline derivative. chim.it

Furthermore, tandem reactions that combine multiple steps into a one-pot procedure offer increased efficiency. For instance, a tandem ruthenium-catalyzed hydrogen-transfer Fischer indole synthesis has been developed, allowing for the synthesis of indoles directly from alcohols and phenylhydrazines. organic-chemistry.org

These modern methods often provide advantages in terms of yield, substrate scope, and reaction conditions, representing the ongoing evolution of indole synthesis.

Precursor Design and Starting Material Utilization in Synthesis

The rational selection of starting materials is fundamental to the successful synthesis of substituted indoles. The specific placement of functional groups on the precursors dictates the final substitution pattern of the indole product.

5-Methoxyindole (B15748) is a highly versatile chemical intermediate used in the construction of more complex molecular architectures. nbinno.com Its indole core, activated by the electron-donating methoxy (B1213986) group at the 5-position, makes it a valuable precursor in diverse fields, including the development of fine chemicals and biologically active compounds. chim.itnbinno.com The synthesis of methoxy-activated indoles often employs commercially available starting materials like dimethoxy aniline and benzaldehyde derivatives. chim.it

Benzaldehyde derivatives are frequently used as electrophiles in reactions with electron-rich indoles. The acidic condensation of an indole with a benzaldehyde is a common method for synthesizing bis(indolyl)methanes (BIMs). beilstein-journals.org This electrophilic substitution reaction can be catalyzed by various protic or Lewis acids. beilstein-journals.org The nature of the substituent on the benzaldehyde ring can influence the reaction rate and yield; electron-withdrawing groups tend to enhance reaction rates compared to electron-donating groups. beilstein-journals.org This reactivity allows for the introduction of a wide range of aryl moieties at the 3-position of the indole ring. chapman.edudu.ac.ir

Derivatization Strategies for this compound

Further functionalization of the synthesized indole core is often necessary to modulate its properties. Derivatization can occur at the nitrogen atom or on the carbocyclic or heterocyclic rings, depending on the desired target molecule.

Esterification of an indole derivative, typically at a carboxylic acid function, is a common step in synthetic sequences. For example, 5-methoxy-1H-indole-2-carboxylic acid can be prepared and subsequently used in further reactions. mdpi.com The synthesis of substituted indole-2-acetic acid methyl esters can be achieved in three steps from o-nitrophenylacetic acid derivatives. orgsyn.org

The resulting ester can then be converted into a hydrazide. The hydrazinolysis of an ester with hydrazine hydrate is the most popular and direct method for preparing hydrazides. rdd.edu.iq This reaction typically involves refluxing the corresponding ester with hydrazine hydrate in a solvent such as absolute ethanol. rdd.edu.iq The formation of the hydrazide is confirmed by spectroscopic methods, which show the disappearance of the ester signal and the appearance of signals corresponding to the -CONHNH2 group. rdd.edu.iq Hydrazides and their condensation products, hydrazones, are important intermediates and are known to possess a wide range of biological activities. rdd.edu.iqnih.gov

N-Alkylation and N-Substitution

The nitrogen atom of the indole ring in this compound is a key site for synthetic modification. N-alkylation and N-substitution reactions introduce a wide variety of functional groups, which can significantly alter the molecule's properties.

A direct and efficient method for preparing N-alkylated 2,3-disubstituted indoles is the one-pot, three-component Fischer indolisation–N-alkylation. This approach combines the synthesis of the indole ring and its subsequent N-alkylation into a single synthetic operation. For instance, the synthesis of 5-methoxy-1,2,3-trimethylindole, the N-methylated derivative of the title compound, was achieved by reacting 4-methoxyphenylhydrazine hydrochloride with butanone, followed by the addition of iodomethane. This one-pot method provides a streamlined route to 1,2,3-trisubstituted indoles. rsc.org

More classical approaches to N-alkylation are also widely employed. These typically involve a two-step protocol: deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkylating agent. google.com Common bases for this purpose include sodium hydride (NaH), and the reaction is often carried out in aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.org The resulting indole anion is a potent nucleophile that readily reacts with various electrophiles.

The choice of solvent can be crucial in these reactions. For example, in some cases, DMF has been shown to be a superior solvent to THF for indole N-alkylation. rsc.org However, competing C3-alkylation can sometimes be a side reaction. This occurs when incomplete deprotonation allows the neutral indole to react directly with the alkylating agent at the electron-rich C3 position. rsc.org

A variety of alkylating agents can be used, including simple alkyl halides (e.g., methyl iodide, benzyl bromide) and more complex electrophiles. rsc.orggoogle.com An alternative, greener approach to N-methylation involves the use of dimethyl carbonate (DMC) in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). This method avoids the use of more toxic and hazardous alkylating agents like methyl iodide and dimethyl sulfate. google.com

The following table summarizes various N-alkylation reactions applicable to the this compound scaffold.

| Product | Reactants | Reagents & Conditions | Yield |

| 5-Methoxy-1,2,3-trimethylindole | Butanone, 4-methoxyphenylhydrazine hydrochloride, Iodomethane | One-pot reaction | 72% rsc.org |

| 5-Methoxy-1-methylindole | 5-Methoxyindole, Dimethyl carbonate (DMC) | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Reflux | 97% google.com |

| Generic N-Alkyl Indoles | Indole, Alkyl Halide | Sodium Hydride (NaH), DMF or THF | High rsc.org |

Modifications at C2 and C3 Positions of the Indole Ring System

The C2 and C3 positions of the indole ring are electron-rich and thus susceptible to electrophilic substitution and other functionalizations. These modifications are crucial for building more complex molecular architectures based on the this compound core.

One approach to creating C2-C3 disubstituted indoles is through the direct oxidative coupling of C2-substituted indoles with enolates. While this method has been demonstrated on related scaffolds, it provides a pathway to functionalize the C3 position. For example, derivatives of 5-methoxy-2-methyl-1H-indole have been used to synthesize more complex structures like 2-(5-methoxy-2-methyl-1H-indol-3-yl)-3,4-dihydronaphthalen-1(2H)-one. researchgate.net

Catalyst-controlled, site-selective C-H functionalization offers a powerful strategy for modifying the indole core. By selecting the appropriate catalyst, it is possible to direct the reaction to either the C2 or C3 position. For instance, reactions involving 3-carboxamide indoles and diazo compounds can be guided by an iridium(III) complex to achieve C2-alkylation, or by a rhodium(I) complex to induce a carboxamide translocation followed by C3-functionalization. nih.gov This methodology has been successfully applied to 5-methoxy substituted indole derivatives, demonstrating its utility in creating diverse 2,3-disubstituted products. nih.gov

Another strategy for C3 functionalization involves the introduction of a good leaving group, such as iodine, at this position. The resulting 3-iodoindole can then participate in various cross-coupling reactions. For example, 3-iodo-5-methoxy-1H-indole-2-carbonitrile has been synthesized and subsequently used in Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions to introduce a variety of substituents at the C3 position. mdpi.com This highlights a versatile method for elaborating the indole scaffold.

The following table provides examples of reactions that modify the C2 and C3 positions of related methoxy-indole systems.

| Reaction Type | Starting Material (or analogue) | Reagents | Product Type |

| Oxidative Coupling | 5-Methoxy-2-methyl-1H-indole | Enolates | C3-functionalized indoles researchgate.net |

| C-H Functionalization | 5-Methoxy-indole-3-carboxamide | Diazo compounds, Ir(III) or Rh(I) catalyst | C2- or C3-alkylated indoles nih.gov |

| Cross-Coupling | 3-Iodo-5-methoxy-1H-indole-2-carbonitrile | Various coupling partners (alkynes, boronic acids, etc.) and catalysts | C3-substituted indole-2-carbonitriles mdpi.com |

Chemical Reactivity and Reaction Mechanisms of 5 Methoxy 2,3 Dimethyl 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. However, the substitution pattern of 5-Methoxy-2,3-dimethyl-1H-indole dictates a departure from the typical reactivity observed in simpler indoles.

For most indoles, electrophilic substitution occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate). In the case of this compound, the C3 position is already occupied by a methyl group. This blockage prevents direct electrophilic attack at the most reactive site, forcing substitutions to occur at other positions on the indole ring.

With the C3 position blocked, electrophilic substitution is directed to the benzene (B151609) portion of the indole. The regioselectivity is governed by the combined electronic effects of the pyrrole (B145914) ring nitrogen and the 5-methoxy substituent. Both are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.

The 5-methoxy group strongly activates the C4 and C6 positions, which are ortho to it. Similarly, the indole nitrogen, acting as part of the broader heterocyclic system, also directs substitution towards the C4 and C6 positions when C3 is unavailable. This dual activation makes the C4 and C6 positions the most probable sites for electrophilic attack.

Studies on analogous substituted indoles confirm this reactivity:

Nitration: The nitration of 3-acetyl-5-hydroxy-2-methylindoles with hydrated ferric nitrate (B79036) results in the formation of 4,6-dinitro derivatives, demonstrating substitution at both the C4 and C6 positions. acs.org

Aminomethylation: Mannich reactions on 3-carbethoxy-5-hydroxy-2-methylindoles occur regioselectively at the C4 position to yield 4-isogramine derivatives. acs.org

Bromination: The bromination of a similar 5-hydroxy-2-methylindole derivative with bromine in acetic acid produces the 6-bromoindole (B116670) exclusively. acs.org

These examples underscore the heightened reactivity of the C4 and C6 positions in 5-substituted indoles where the C3 position is blocked.

Table 1: Regioselectivity of Electrophilic Substitution on Analagous 5-Substituted Indoles Data based on reactions with 5-hydroxy-2-methylindole derivatives.

| Reaction | Electrophile/Reagents | Position of Substitution | Reference |

| Nitration | Hydrated Ferric Nitrate | C4 and C6 | acs.org |

| Aminomethylation | Formaldehyde, Secondary Amine | C4 | acs.org |

| Bromination | Bromine in Acetic Acid | C6 | acs.org |

Reduction Reactions and Derived Indole Systems

Reduction of the this compound ring system can target either the pyrrole ring exclusively or both the pyrrole and benzene rings, depending on the reducing agent and conditions.

A common transformation is the reduction of the C2-C3 double bond of the pyrrole moiety to yield the corresponding indoline (B122111) derivative. This reaction converts the indole into a 2,3-dihydroindole. For the target compound, this would result in 5-methoxy-2,3-dimethyl-2,3-dihydro-1H-indole (5-methoxy-2,3-dimethylindoline). This type of reduction is often achieved using methods like catalytic hydrogenation under mild conditions or with chemical reducing agents such as sodium borohydride (B1222165) in the presence of iodine or acid. doubtnut.com

More forceful reduction conditions can lead to the saturation of both the pyrrole and the benzene rings. The catalytic hydrogenation of 2,3-dimethylindole (B146702) has been studied as a potential liquid organic hydrogen carrier (LOHC). Using a ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst at elevated temperature and pressure (e.g., 190 °C and 7 MPa), 2,3-dimethylindole can be fully hydrogenated to yield octahydro-2,3-dimethylindole. rsc.orgrsc.org By analogy, the complete reduction of this compound under similar conditions would produce 5-methoxy-2,3-dimethyloctahydro-1H-indole .

Table 3: Reduction Products of 2,3-Dimethylindole Analogs

| Product System | Description | Typical Reagents/Catalyst | Conditions | Reference |

| Indoline | Reduction of pyrrole ring | NaBH₄ / I₂ | THF | doubtnut.com |

| Octahydroindole | Reduction of both rings | H₂, Ru/Al₂O₃ | 190 °C, 7 MPa | rsc.orgrsc.org |

Functionalization of the Methoxy-Activated Indole Nucleus

The 5-methoxy group enhances the electron-donating character of the indole system, facilitating various functionalization reactions, particularly on the benzene ring.

Halogenation is a key electrophilic substitution reaction. With the C3 position of this compound being substituted, halogenation occurs on the activated benzene ring. The 5-methoxy group, along with the indole nucleus, directs the incoming halogen to the C4 and C6 positions.

Studies on similar 2,3-disubstituted indoles provide clear precedents. Bromination of dimethyl 1-benzylindole-2,3-dicarboxylate yields a mixture of the 5-bromo and 6-bromo derivatives. nih.gov More specifically, the bromination of 3-carbethoxy-1-furfuryl-5-hydroxy-2-methylindole using bromine in acetic acid results in the selective formation of the 6-bromoindole . acs.org Common brominating agents used for such transformations include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). Therefore, the bromination of this compound is expected to yield primarily the 6-bromo-5-methoxy-2,3-dimethyl-1H-indole, with the potential for forming the 4-bromo isomer as well.

Dakin Oxidation

The Dakin oxidation is a chemical reaction that transforms an ortho- or para-hydroxyl or alkoxy-substituted aryl aldehyde or ketone into a benzenediol (or its monoether) and a carboxylate. lmu.de The reaction typically proceeds with hydrogen peroxide in a basic medium. alfa-chemistry.com For this compound to undergo a Dakin-type reaction, it must first be functionalized with a carbonyl group, typically an aldehyde or ketone, at a position para to the methoxy (B1213986) group, which would be the C4 or C6 position.

The general mechanism of the Dakin oxidation involves the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, forming a tetrahedral intermediate. lmu.de This is followed by the migration of the aryl group, elimination of hydroxide, and subsequent hydrolysis of the resulting ester to yield the final phenol (B47542) and carboxylate products.

While no specific literature detailing the Dakin oxidation of a formyl or acetyl derivative of this compound was found, we can postulate the reaction based on its known mechanism. For instance, if this compound-6-carboxaldehyde were subjected to Dakin conditions, the anticipated products would be 5-Methoxy-2,3-dimethyl-1H-indol-6-ol and sodium formate.

Postulated Dakin Oxidation of a this compound Derivative:

| Reactant | Reagents | Expected Major Products |

|---|

The electron-donating nature of the methoxy group is crucial for this reaction, as it facilitates the migratory aptitude of the indole ring. Theoretical studies on other aromatic aldehydes have shown that the presence of methoxy groups can lower the energy barriers for the Dakin reaction.

Cyclization Reactions

The indole scaffold is a common motif in polycyclic structures found in numerous natural products and pharmaceutically active molecules. encyclopedia.pub Cyclization reactions involving the indole nucleus are therefore of significant interest in synthetic chemistry. This compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems, often through transition-metal-catalyzed reactions. encyclopedia.pub

One prominent class of such reactions is palladium-catalyzed intramolecular cyclization. encyclopedia.pubmdpi.com These reactions typically involve creating a new ring by forming a bond between a position on the indole nucleus and a tethered functional group. For example, a derivative of this compound bearing a suitable tether, such as an alkenyl or aryl halide, at the nitrogen or another position, could undergo intramolecular cyclization to form a new fused ring.

A general strategy involves the intramolecular Heck reaction, where a tethered alkene undergoes a palladium-catalyzed reaction with a halide on the indole ring (or vice versa) to form a new carbocycle. The electron-rich nature of the 5-methoxy-substituted indole ring can facilitate the oxidative addition step in the catalytic cycle.

Another approach is the intramolecular Larock indole annulation, which can be used to construct fused indoles from internal alkyne tethered ortho-iodoaniline derivatives. encyclopedia.pub While this is a method to synthesize the indole ring itself, similar palladium-catalyzed annulations can start from a pre-formed indole.

Examples of Intramolecular Cyclization Strategies Applicable to Indole Derivatives:

| Reaction Type | Catalyst/Reagents | General Transformation | Potential Application to the Target Compound |

|---|---|---|---|

| Intramolecular Heck Reaction | Pd(OAc)₂, Ligand, Base | Forms a new ring via C-C bond formation between the indole and a tethered alkene. | Cyclization of an N-alkenyl-4-halo-5-methoxy-2,3-dimethyl-1H-indole derivative. |

| Intramolecular Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Forms a new N-containing ring via C-N bond formation. | Cyclization of a 4-halo-5-methoxy-2,3-dimethyl-1H-indole with a tethered amine. |

These reactions enable the construction of tricyclic and tetracyclic indole derivatives, which are core structures in many biologically active alkaloids. encyclopedia.pub

Steric and Electronic Effects of Substituents on Chemical Reactivity

The reactivity of the this compound ring is significantly influenced by the electronic and steric properties of its three substituents. uni.lu These substituents dictate the regioselectivity of electrophilic substitution and other reactions.

Electronic Effects:

2-Methyl and 3-Methyl Groups: The methyl groups at the C2 and C3 positions are electron-donating through an inductive effect (+I effect) and hyperconjugation. viu.ca This increases the electron density of the pyrrole ring. The C3 position is generally the most nucleophilic site in an indole ring. However, in this case, it is blocked by a methyl group. The presence of the methyl group at C2 further enhances the electron-rich nature of the pyrrole ring.

Steric Effects:

The methyl groups at C2 and C3 provide significant steric hindrance. The C3-methyl group blocks the most common site for electrophilic attack on the indole ring, forcing reactions to occur at other positions. The C2-methyl group sterically shields the N1 position and the C3 position. This steric bulk can influence the approach of reagents and may favor reactions at the less hindered benzene ring.

Combined Influence on Reactivity:

The combination of these effects makes the benzene ring, particularly the C4 and C6 positions, the most likely sites for electrophilic substitution. The strong activating effect of the 5-methoxy group, coupled with the blockage of the C3 position, directs electrophiles to these positions. For instance, in reactions like halogenation or nitration, substitution is expected to occur preferentially at C4 or C6. In some cases, if the C4 and C6 positions are blocked, or under specific reaction conditions, electrophilic attack might be directed to the C7 position, although this is generally less favored.

Summary of Substituent Effects on Reactivity:

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Methoxy | C5 | Electron-donating (Resonance > Inductive) wikipedia.org | Moderate | Strongly activates the benzene ring, directing electrophilic attack to C4 and C6. |

| Methyl | C2 | Electron-donating (Inductive, Hyperconjugation) viu.ca | Significant | Increases nucleophilicity of the pyrrole ring; sterically hinders N1 and C3. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Methoxy-2,3-dimethyl-1H-indole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's structure can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the number of different types of protons and their neighboring environments. In a typical spectrum, distinct signals are observed for the protons of the methyl groups at the C2 and C3 positions, the methoxy (B1213986) group at C5, the aromatic protons on the benzene (B151609) ring, and the N-H proton of the indole (B1671886) ring. For instance, the two methyl groups (C2-CH₃ and C3-CH₃) and the methoxy group (O-CH₃) each produce a singlet, confirming the absence of adjacent protons. The aromatic protons exhibit characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with neighboring protons on the ring. The N-H proton also typically appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected, corresponding to the eleven carbon atoms in its structure. The chemical shifts of these signals are indicative of the carbon's local electronic environment. For example, the carbon atom attached to the oxygen of the methoxy group (C5) resonates at a significantly different frequency compared to the other aromatic carbons. Similarly, the carbons of the two methyl groups and the sp² hybridized carbons of the indole ring all have characteristic chemical shift ranges.

Combined analysis of ¹H and ¹³C NMR data, often supported by two-dimensional NMR techniques like HMQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals to their respective positions in the this compound structure. researchgate.net

Table 1: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | Variable (broad singlet) | - |

| C2-CH₃ | ~2.38 (singlet) | ~11.6 |

| C3-CH₃ | ~2.29 (singlet) | ~8.6 |

| OCH₃ | ~3.85 (singlet) | ~55.9 |

| Aromatic-H | ~6.7-7.2 (multiplets) | ~100-154 |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

NMR spectroscopy is a powerful tool for distinguishing between isomers, which are molecules that have the same molecular formula but different arrangements of atoms. youtube.com For example, this compound can be clearly differentiated from its isomers, such as 4-Methoxy-2,3-dimethyl-1H-indole or 6-Methoxy-2,3-dimethyl-1H-indole, by analyzing the splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum. youtube.comuq.edu.au

The substitution pattern on the benzene ring dictates the coupling relationships between the aromatic protons. In the case of the 5-methoxy isomer, the proton at C4 will appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. In contrast, a 4-methoxy or 6-methoxy isomer would present a different and unique set of splitting patterns for its aromatic protons, allowing for unambiguous identification. youtube.comdocbrown.info Similarly, the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum would also show distinct differences between the various positional isomers. docbrown.inforsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Various mass spectrometry techniques can be employed to analyze this compound. High-resolution mass spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB), provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₁H₁₃NO). uni.luchemnet.com

When subjected to techniques like Gas Chromatography-Electron Impact Ionization-Ion Trap Mass Spectrometry (GC-EI-IT-MS) or Chemical Ionization-Ion Trap Mass Spectrometry/Mass Spectrometry (CI-IT-MS/MS), the molecule undergoes fragmentation. notulaebotanicae.ronih.govnotulaebotanicae.ro The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ion peaks. miamioh.edulibretexts.orgyoutube.comlibretexts.org The pattern of these fragments is reproducible and serves as a molecular fingerprint. Analysis of the mass differences between the fragment ions and the molecular ion allows for the deduction of the neutral fragments that were lost, providing insights into the molecule's structure and bond strengths. miamioh.edulibretexts.orgyoutube.comlibretexts.org

The mass spectrum of this compound is characterized by several key fragment ions that are indicative of the indole core and its substituents. The fragmentation of the indole ring itself often leads to characteristic ions. scirp.orgnist.gov For substituted indoles, common fragmentation pathways include the loss of the substituents. scirp.org

In the case of this compound, a prominent fragment ion often observed corresponds to the loss of a methyl group (M-15), resulting from the cleavage of one of the methyl groups at C2 or C3. Another characteristic fragmentation pathway for methoxy-substituted indoles is the loss of the methoxy group or related fragments. The analysis of these key ions, in conjunction with the molecular ion peak, provides strong evidence for the presence of the 5-methoxy-2,3-dimethyl-indole structure. nih.govresearchgate.net

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Description |

|---|---|---|

| 175 | [C₁₁H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 160 | [M - CH₃]⁺ | Loss of a methyl group |

| 132 | [C₉H₁₀N]⁺ | Characteristic indole fragment |

| 130 | [C₈H₈N]⁺ | Characteristic indole fragment |

Note: The relative intensities of these ions can vary based on the ionization method and energy. nih.gov

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) on a single crystal of a compound provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.

Determination of Crystal Structures and Polymorphism

Similarly, crystallographic analysis of 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole revealed a monoclinic crystal system where the two indole ring systems are nearly perpendicular to each other. nih.gov The study of such analogs allows for the prediction of potential crystalline forms and packing motifs for this compound.

Table 1: Representative Crystallographic Data for Analogous Indole Compounds

| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P2₁/c | Formation of cyclic dimers via O-H···O hydrogen bonds. | nih.gov |

| methyl 5-methoxy-1H-indole-2-carboxylate | Monoclinic | P2₁/n | Slight distortion of indole bond lengths due to substituents. | researchgate.net |

| 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole | Monoclinic | C2/c | Two indole rings at a dihedral angle of 72.17(7)°. | nih.gov |

This table presents data from closely related compounds to illustrate typical crystallographic findings for 5-methoxyindole (B15748) derivatives.

Analysis of Intermolecular Interactions: Hydrogen Bonding (O-H⋯O, N-H⋯O), C-H⋯O Contacts, and π-π Stacking

The spatial arrangement of molecules within a crystal is governed by a network of intermolecular interactions. In indole derivatives, hydrogen bonds and π-π stacking are dominant forces that dictate the crystal packing.

π-π Stacking: The aromatic nature of the indole ring makes it prone to π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings align, are a key stabilizing feature in many organic crystals. The indole ring is known to participate in π-π stacking, which can influence ligand binding in biological systems and stabilize crystal structures. mdpi.com The presence of substituents, like the methoxy and methyl groups in this compound, can modulate the electronic properties of the indole ring and thus influence the strength and geometry of these stacking interactions.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For an indole derivative like this compound, the IR spectrum would exhibit characteristic absorption bands. Analysis of related compounds provides a guide to the expected spectral features:

N-H Stretching: A sharp band corresponding to the N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. For a polymorph of MI2CA, this band appears at 3342 cm⁻¹, providing clear evidence of the N-H group's involvement in intermolecular hydrogen bonding. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be found just below 3000 cm⁻¹. nih.gov

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group would likely produce a strong band in the 1000-1300 cm⁻¹ range. In some regioisomeric methoxy-substituted indoles, a strong band between 1244 cm⁻¹ and 1252 cm⁻¹ is dominant and characteristic. oup.com

Out-of-Plane Bending: The out-of-plane bending vibrations (γ) for N-H and C-H bonds can provide further structural information and are sensitive to the hydrogen bonding environment. nih.gov For instance, the γ(N-H) band was observed at 640 cm⁻¹ in one MI2CA polymorph but was absent in another, highlighting the sensitivity of IR spectroscopy to polymorphic differences. nih.gov

Table 2: Typical IR Absorption Bands for 5-Methoxyindole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes | Reference |

|---|---|---|---|

| N-H Stretch | 3330 - 3350 | Position and shape are sensitive to hydrogen bonding. | mdpi.com |

| Aromatic C-H Stretch | 3000 - 3100 | Generally sharp and of medium intensity. | oup.com |

| Aliphatic C-H Stretch | 2850 - 3000 | From methyl and methoxy groups. | oup.com |

| C-O Stretch (Aryl Ether) | 1240 - 1260 | Often a strong, characteristic band. | oup.com |

This table is a generalized representation based on data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore has two low-energy π-π* transitions, labeled ¹Lₐ and ¹Lₑ, which are responsible for its characteristic UV absorption. nih.gov The position and intensity of these absorption bands are sensitive to the substitution pattern on the indole ring.

The methoxy group at the 5-position, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. Studies on various substituted indoles show that electron-donating groups can raise the energy of the ¹Lₐ transition while lowering that of the ¹Lₑ transition. nih.gov In a study of a related indole derivative, the UV-Vis absorption maximum (λₘₐₓ) was observed at 384 nm in tetrahydrofuran. mdpi.com The fluorescence emission spectrum is also a key characteristic, with the emission maximum (λₑₘ) for the same compound being in the blue-green region at 492 nm. mdpi.com The interpretation of UV-Vis and fluorescence spectra is complex due to the potential for overlapping electronic states, but it remains a valuable tool for characterizing the electronic structure of this compound. nih.govpsu.edu

Chromatographic Techniques for Purity Assessment and Byproduct Detection (e.g., TLC, HPLC)

Chromatographic methods are indispensable for separating mixtures and assessing the purity of chemical compounds. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard techniques used in the analysis of indole derivatives.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. acs.org By selecting an appropriate solvent system (mobile phase), this compound can be separated from starting materials and byproducts on a silica (B1680970) gel plate, with visualization typically achieved under UV light (254 nm or 365 nm). researchgate.netacs.org

High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and quantitative assessment of purity. For related indole compounds, reverse-phase (RP) HPLC methods have been successfully developed. acs.orgsielc.com A typical RP-HPLC setup might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for better peak shape. sielc.com Such methods are routinely used to confirm the purity of final products, often requiring a purity level greater than 95% for research and development purposes. acs.org

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It has become a staple in computational chemistry for predicting a wide array of molecular properties. researchgate.net

Geometry Optimization and Molecular Structure Prediction

The foundational step in most computational studies is geometry optimization. This process involves finding the minimum energy arrangement of the atoms in a molecule, which corresponds to its most stable three-dimensional structure. For various organic molecules, methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net Although specific optimized structural parameters for 5-Methoxy-2,3-dimethyl-1H-indole are not readily found, such calculations would reveal the precise spatial orientation of the methoxy (B1213986) and dimethyl groups relative to the indole (B1671886) ring.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is typically performed. These calculations predict the infrared (IR) and Raman spectra of a molecule. nih.gov The analysis helps in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net For instance, in related methoxy-substituted compounds, characteristic frequencies for C-O-C stretching and methyl group vibrations have been assigned based on theoretical calculations. nih.gov This analysis also confirms that the optimized structure is a true energy minimum.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Charge Transfer Investigations

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. chalcogen.ronih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a key parameter indicating the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. chalcogen.ro Analysis of the distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. nih.gov These calculations, often coupled with Natural Bond Orbital (NBO) analysis, can elucidate charge delocalization and intramolecular charge transfer interactions, which are fundamental to a molecule's behavior. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. chemrxiv.orgnih.gov It is a valuable tool for predicting how a molecule will interact with other species. Color-coding is used to indicate different potential values: red areas represent regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.netresearchgate.net For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the indole ring, highlighting these as potential sites for electrophilic interaction.

Non-Linear Optical (NLO) Properties Prediction

Computational methods are also used to predict the Non-Linear Optical (NLO) properties of molecules. researchgate.netanalis.com.my These properties are important for applications in optoelectronics and photonics. DFT calculations can determine parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net Molecules with significant charge transfer characteristics and extended π-conjugated systems often exhibit larger NLO responses. analis.com.my A theoretical study on this compound would quantify its potential as an NLO material.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra and Excited States

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. nih.gov It is the primary method for calculating electronic absorption spectra (UV-Vis spectra) from first principles. nih.govnih.gov The calculations provide information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and help interpret its experimental UV-Vis spectrum by assigning the observed peaks to specific electronic transitions within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations provide a view of the dynamic behavior of a compound, revealing its conformational stability, flexibility, and interactions with its environment, such as a protein binding pocket.

Research on structurally similar indole derivatives has utilized MD simulations to assess their stability when complexed with biological targets. For instance, in a study involving a substituted 5-(4-methoxyphenyl)-1H-indole derivative as an inhibitor of the enzyme ALOX15, a 400 ns MD simulation was performed to test the stability of the enzyme-inhibitor complex. mdpi.com The simulation revealed that the binding mode where the methoxyphenyl group is positioned at the bottom of the binding cavity is stable throughout the simulation period. mdpi.com

These simulations also show how the binding of an indole derivative can induce significant conformational changes in the target protein. When an indole derivative was bound to one monomer of the dimeric ALOX15 enzyme, it caused a deformation in the structure of an alpha-helix (α2A). mdpi.com This structural alteration was then transmitted to the other monomer, affecting how it binds to its own substrate. mdpi.com Such dynamic studies are essential for understanding allosteric inhibition mechanisms, where binding at one site affects activity at another. All-atom long-term MD simulations, sometimes extending beyond a microsecond (1.2 μs), are employed to investigate these complex conformational changes and identify the most stable structures of molecular systems. nih.gov

| Simulation Detail | System Studied | Key Findings | Reference |

| Duration | 400 ns | Dimeric ALOX15 with a 5-(4-methoxyphenyl)-1H-indole inhibitor | Confirmed the stability of the inhibitor's binding mode and observed that inhibitor binding induced conformational changes in the enzyme's helical structure. |

| Methodology | All-atom long-term MD | General study of molecular systems | Used to investigate conformational dynamics and determine the most favorable and stable structures over extended time scales. |

| Purpose | Investigation of intramolecular changes | Bax pro-apoptotic protein | A 100ns simulation was sufficient to observe distinct movements and conformational changes, such as interactions between different domains of the protein. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), such as a protein or nucleic acid. This method is instrumental in drug discovery for predicting the interaction between a small molecule and the binding site of its target.

Docking studies on derivatives of 5-methoxy-1H-indole have provided detailed insights into their binding mechanisms. In one study, a novel derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), was docked with human serum albumin (HSA) and B-DNA. researchgate.net The analysis revealed specific molecular interactions, including hydrogen bonding between the ligand and key residues of the protein or nucleotides of the DNA, which stabilized the complex. researchgate.net

The versatility of indole derivatives allows them to interact with a wide range of biological targets. Docking studies have been performed on various indole compounds against proteins implicated in cancer and inflammation, such as:

Murine double minutes-2 (MDM2)-p53: Indole derivatives have been studied as potential inhibitors of the MDM2-p53 interaction, which is a key target in cancer therapy. researchgate.netjocpr.com

Peripheral Benzodiazepine Receptor (PBR): Certain N,N-dialkyl-2-phenylindol-3-yl-glyoxylamides show high affinity for PBR, another target relevant to cancer and neurological disorders. researchgate.netjocpr.com

Cyclooxygenase-2 (COX-2): N-substituted indole derivatives have been evaluated for their ability to inhibit the COX-2 enzyme, a key mediator of inflammation. nih.gov

These studies help identify the most promising candidates for further development by predicting their binding affinity and interaction patterns within the active sites of these important proteins. jocpr.com

| Indole Derivative Class | Target Protein | Key Finding from Docking Study | Reference |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivative | Human Serum Albumin (HSA) & B-DNA | Predicted stable binding through hydrogen bonds and other interactions with protein residues and DNA nucleotides. | researchgate.net |

| 2,3-dialkylindoles and carbazoles | MDM2-p53 & PBR | Showed good binding interaction with active site amino acids of both receptor proteins. | researchgate.net |

| 1H-indole/5-substituted Indole derivatives | Cyclooxygenase-2 (COX-2) | A synthesized derivative (12c) was identified as the best inhibitor of the COX-2 enzyme based on interaction energy. | nih.gov |

| Substituted 5-(4-methoxyphenyl)-1H-indoles | ALOX15 | Docking combined with MD simulations helped elucidate an allosteric inhibition mechanism. | mdpi.com |

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) are advanced computational analyses that provide profound insights into the electronic structure and chemical bonding within a molecule.

Electron Localization Function (ELF) analysis is used to map the probability of finding an electron pair within a molecular space. researchgate.net This provides a clear picture of electron localization, distinguishing between covalent bonds, lone pairs, and core electrons. researchgate.net The ELF is scaled from 0 to 1, where:

ELF ≈ 1.0: Indicates a high degree of electron localization, typical of strong covalent bonds or lone pairs.

ELF ≈ 0.5: Represents a region of highly delocalized electrons, similar to a uniform electron gas. researchgate.net

ELF < 0.5: Corresponds to areas with low electron density. researchgate.net

For a molecule like this compound, an ELF analysis would be expected to show high values (close to 1.0) along the C-C, C-N, and C-H bonds, as well as around the oxygen atom of the methoxy group, indicating strong covalent character and the presence of lone pairs. The π-system of the aromatic indole ring would show more delocalized character.

Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density of a molecule into atomic basins. This allows for the analysis of bond paths and the characterization of interatomic interactions, including covalent bonds and weaker non-covalent interactions like hydrogen bonds.

| Analysis Method | Information Provided | Application to this compound (Expected) |

| Electron Localization Function (ELF) | Visualizes the localization of electron pairs, identifying chemical bonds and lone pairs. | High ELF values for covalent bonds (C-C, C-N, C-H) and lone pairs on oxygen and nitrogen. Delocalization across the aromatic indole ring. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes electron density topology to define atoms, bonds, and interatomic interactions. | Characterization of all covalent bonds within the molecule and potential intramolecular non-covalent interactions. |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal structure. researchgate.netnih.gov By mapping the electron distribution of a molecule within its crystalline environment, it provides a detailed picture of how molecules pack together.

The Hirshfeld surface is often mapped with a normalized contact distance (dnorm), which highlights regions of intermolecular contact. Red spots on the surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii of the interacting atoms. nih.gov

A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts and quantifies their relative contributions to the crystal packing. nih.govnih.gov For indole derivatives, Hirshfeld analysis typically reveals the importance of several types of interactions:

H···H contacts: Often the largest contributor, representing interactions between hydrogen atoms on adjacent molecules. researchgate.netnih.gov

O···H/H···O contacts: Significant in molecules with hydroxyl, carbonyl, or methoxy groups, indicative of hydrogen bonding. nih.gov

C···H/H···C contacts: Representing weaker C-H···π interactions. nih.gov

π–π stacking: Visualized as characteristic red and blue triangles on a shape-index map of the Hirshfeld surface, these interactions are common between the aromatic rings of indole molecules. nih.gov

In the crystal structure of a related indole derivative, Hirshfeld analysis showed that the most prevalent interactions were O···H/H···O (41.2%), followed by H···H (19.2%), and C···H/H···C (12.2%). nih.gov Such analyses are crucial for understanding the supramolecular architecture and physical properties of crystalline materials. nih.gov

| Interaction Type | Typical Contribution (%) | Description | Reference |

| O···H/H···O | ~41.2% | Represents hydrogen bonding involving oxygen atoms (e.g., from methoxy or carbonyl groups). | nih.gov |

| H···H | ~19-55% | The most frequent contacts, arising from hydrogen atoms on the peripheries of neighboring molecules. | researchgate.netnih.gov |

| C···H/H···C | ~12.2% | Weaker interactions, often involving C-H bonds and the π-system of the indole ring. | nih.gov |

| C···O/O···C | ~8.4% | Contacts between carbon and oxygen atoms. | nih.gov |

| π–π stacking | Qualitative | Interactions between parallel aromatic rings, crucial for the packing of many indole derivatives. Visualized on shape-index maps. | nih.gov |

Structure Activity Relationship Sar Investigations of 5 Methoxy 2,3 Dimethyl 1h Indole Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of indole (B1671886) derivatives is highly sensitive to the nature and position of substituents on the indole ring.

Substituents at the C5-Position: The C5 position of the indole ring is a critical determinant of biological activity. For instance, in the context of indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1), an electron-withdrawing group at the C5-position is crucial. nih.gov Replacing the C5-chloro group with a C6-chloro group drastically reduces binding affinity. nih.gov In a series of indolyl-pyridinyl-propenones with anti-cancer properties, a 5-methoxy group was found to be optimal for inducing a specific type of cell death called methuosis. nih.gov

Substituents at Other Positions: Modifications at other positions also have a significant impact. For example, in certain anti-tumor agents, introducing a substituent at the C-5 position of the indole ring can enhance anti-tumor activity, while a substituent at the C-7 position can greatly reduce it. nih.gov

N-Alkoxy Substituents: The efficacy of indole-3-carbinol (B1674136) (I3C) derivatives as anti-cancer agents is significantly enhanced by the presence of N-alkoxy substituents, with longer carbon chains leading to greater potency. nih.gov

Impact on Different Biological Activities: The type and position of substituents can influence different biological activities. For example, in a study of indole-modified coumarin (B35378) derivatives, the introduction of an aldehyde or carboxyl group on the indole nucleus enhanced anti-proliferative activity, while a benzyloxy group at the C7 position of the coumarin increased acetylcholinesterase inhibitory activity. nih.gov

| Compound Series | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Indole-2-carboxamides (CB1 Allosteric Modulators) | Moving C5-chloro to C6-position | Drastically reduced binding affinity | nih.gov |

| Indolyl-pyridinyl-propenones (Anti-cancer) | 5-methoxy group | Optimal for inducing methuosis | nih.gov |

| Indole-based Anti-tumor Agents | Substituent at C7-position | Greatly reduced anti-proliferative activity | nih.gov |

| Indole-3-carbinol (I3C) Derivatives (Anti-cancer) | Increasing carbon length of N-alkoxy substituents | Significantly enhanced growth arrest efficacy | nih.gov |

Regiochemical Influence of Methoxy (B1213986) Groups on Biological Efficacy

The specific placement of methoxy groups on the indole ring has a profound effect on the biological efficacy of the resulting derivatives.

Anti-cancer Activity: In the case of indolyl-pyridinyl-propenones, the position of the methoxy group is a critical determinant of both the potency and the mechanism of cell death. nih.gov While a 5-methoxy substitution is optimal for inducing methuosis, moving the methoxy group to the 4- or 7-position attenuates or eliminates this activity. nih.gov Furthermore, SAR analysis of certain anti-tumor compounds revealed that the biological activity of 6-methoxy-substituted compounds was better than that of 5-methoxy-substituted compounds. nih.gov

Tubulin Polymerization Inhibition: For indole-based chalcones that affect tubulin polymerization, the presence of a 5-methoxy group is important and its effect is further dependent on the electron-withdrawing properties of the substituent at the 2-position. nih.gov

| Compound Series | Methoxy Group Position | Observed Biological Effect | Reference |

|---|---|---|---|

| Indolyl-pyridinyl-propenones | 5-position | Optimal for inducing methuosis | nih.gov |

| 4-position | Attenuated methuosis activity | nih.gov | |

| 7-position | Eliminated methuosis activity | nih.gov | |

| Anti-tumor Indole Derivatives | 6-position | Higher anti-proliferative activity | nih.gov |

| 5-position | Lower anti-proliferative activity compared to 6-methoxy | nih.gov |

Role of Alkyl Substituents at C2 and C3 on Pharmacological Profiles

Alkyl substituents at the C2 and C3 positions of the indole ring play a significant role in modulating the pharmacological profiles of the derivatives.

C3-Alkyl Chain Length in CB1 Allosteric Modulators: For indole-2-carboxamides acting as allosteric modulators of the CB1 receptor, the presence and length of a linear alkyl group at the C3 position are instrumental. nih.gov Elongating the C3-alkyl chain from an ethyl to a n-pentyl group can lead to a highly enhanced binding cooperativity factor (α value), suggesting that increased hydrophobic interactions with the binding site enhance orthosteric ligand binding. nih.gov

General Importance: The introduction of an indole group at the C-3 position of oleanolic acid was shown to enhance its biological activity. nih.gov This highlights the general importance of substitution at this position for tuning the pharmacological properties of indole derivatives.

| Compound | C3-Alkyl Group | Effect on CB1 Receptor Modulation | Reference |

|---|---|---|---|

| Indole-2-carboxamide Analog | Ethyl | Baseline allosteric modulation | nih.gov |

| ICAM-b | n-Pentyl | Highly enhanced cooperativity (α value) | nih.gov |

Modulation of Receptor Binding Affinity and Cooperativity by Indole-2-carboxamide Modifications

Modifications to the indole-2-carboxamide scaffold have been extensively studied to modulate the binding affinity (KB) and cooperativity (α) for the CB1 receptor.

Substituents on Phenyl Ring B: The nature of the substituent on the phenyl ring B of the indole-2-carboxamide is critical. A dimethylamino group on this ring was found to be superior to an N-piperidinyl group, resulting in modulators with higher binding affinity and greater cooperativity. nih.gov

C3-Position Alkyl Group: As mentioned earlier, the length of the alkyl group at the C3 position profoundly influences allosteric modulation. An n-hexyl substituent, for instance, significantly improved the equilibrium dissociation constant (KB). nih.gov

Linker Elongation: Elongating the linker between the amide bond and the phenyl ring B is another key modification that impacts both binding affinity and cooperativity. nih.gov

C5-Position Substituent: The presence of an electron-withdrawing group at the C5-position is a key structural requirement for potent allosteric modulation of CB1. nih.gov

| Modification | Effect on Binding Affinity (KB) and Cooperativity (α) | Reference |

|---|---|---|

| Dimethylamino group on phenyl ring B (vs. N-piperidinyl) | Higher binding affinity and greater cooperativity | nih.gov |

| n-Hexyl substituent at C3 | Improved KB to 89.1 nM | nih.gov |

| Elongation of linker between amide and phenyl ring B | Significant impact on KB and α | nih.gov |

| Electron-withdrawing group at C5 | Key for potent allosteric modulation | nih.gov |

Importance of Linker Length and Terminal Group Chemistry in Hybrid Systems

In hybrid molecules incorporating an indole moiety, the length of the linker and the chemistry of the terminal group are crucial for biological activity.

Linker Length in Multivalent Complexes: Studies on the interaction of the hub protein LC8 with the transcription factor ASCIZ have shown that linker length is more important than motif specificity in determining the heterogeneity of binding. A long linker can significantly stabilize the stronger binding site, while a shorter linker can lead to more balanced interactions. nih.gov

Linker in Indole-Based Systems: In the context of indole-2-carboxamides, shortening the linker between the amide bond and the phenyl ring B has been shown to abolish the allosteric modulation of the orthosteric binding site. nih.gov A novel linker chemistry based on a malondialdehyde-indole condensation has also been developed for use in protein pull-down experiments, demonstrating the versatility of indole-based linkers. nih.gov

Terminal Group Chemistry: The nature of the terminal group is also critical. In a series of N-substituted indole derivatives with a propyl linker, the terminal heterocyclic moiety significantly influenced the anti-inflammatory and antioxidant activities. researchgate.net

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral indole derivatives, often dictating their potency and interaction with biological targets.

Pterotaberna Alkaloids: An investigation of five 2-acylindole alkaloids revealed that the major alkaloids, methuenine (B1234388) and 16-epimethuenine, exhibited interesting pharmacological features, while the minor alkaloids were largely inactive. The difference in activity was attributed to their stereochemistry. nih.gov

Nature-Inspired Acivicin Isomers: In a study of nature-inspired 3-Br-acivicin isomers, only the natural (5S, αS) isomers displayed significant antiplasmodial activity. mdpi.com This suggests that the stereochemistry is crucial for recognition by transport systems and for efficient interaction with biological targets. mdpi.com

General Principle: It is a well-established principle in pharmacology that for different classes of compounds, stereochemistry is a key driver of potency and pharmacokinetic properties. mdpi.com

Pharmacological and Biological Activities of 5 Methoxy 2,3 Dimethyl 1h Indole and Analogues: Mechanisms of Action

Anticancer Research

Derivatives of 5-methoxy-indole have demonstrated notable potential in the field of oncology. Their anticancer effects are attributed to a variety of mechanisms, including the inhibition of cancer cell proliferation, induction of programmed cell death, and modulation of key signaling pathways involved in cancer progression.

Research has shown that 5-methoxyindole (B15748) derivatives can effectively inhibit the proliferation of various cancer cell lines. For instance, 5-methoxytryptophan (B613034) (5-MTP), a metabolite of L-tryptophan, has demonstrated anti-cancer effects in a murine xenograft model using A549 human lung cancer cells. nih.gov In this model, administration of 5-MTP led to a time-dependent reduction in tumor growth. nih.gov After seven weeks, the tumor volume in 5-MTP-treated subjects was approximately 50% of that in the control group. nih.gov This suggests that 5-methoxyindole compounds can suppress cancer growth, partly through the inhibition of COX-2 overexpression. nih.gov

Another analogue, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (ChalcEA), has also shown significant antiproliferative activity against A549 lung cancer cells. nih.gov The inhibitory effect of ChalcEA was found to be dependent on both the dose and the duration of treatment. nih.gov The half-maximal inhibitory concentration (IC50) values for ChalcEA against A549 cells were 25.36 µM after 24 hours and 19.60 µM after 48 hours of treatment. nih.gov

| Compound | Cell Line | Effect | Key Findings | Citation |

|---|---|---|---|---|

| 5-methoxytryptophan (5-MTP) | A549 (in vivo) | Reduced tumor growth | ~50% reduction in tumor volume after 7 weeks. | nih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (ChalcEA) | A549 | Inhibited cell proliferation | IC50 of 25.36 µM (24h) and 19.60 µM (48h). | nih.gov |

A key mechanism through which 5-methoxy-indole analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. The indole-chalcone derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (ChalcEA), was found to induce apoptosis in A549 lung cancer cells by activating the caspase signaling cascade, specifically caspase-9 and caspase-3. nih.gov Similarly, another chalcone (B49325) derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), induced apoptosis in K562 human leukemia cells by downregulating the anti-apoptotic protein Bcl-2, thereby lowering the Bcl-2/Bax ratio. researchgate.net

Furthermore, studies on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides revealed their ability to act as potent activators of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov These compounds significantly increased the levels of caspase-3, as well as the pro-apoptotic protein Bax and caspase-8, while decreasing the levels of the anti-apoptotic protein Bcl-2 in Panc-1 human pancreatic cancer cells. nih.gov Interestingly, the anticancer activity of indole-3-carbinol (B1674136) in MCF-7 breast cancer cells was found to be mediated by apoptosis, but this process was independent of the tumor suppressor p53 and the pro-apoptotic protein Bax. nih.gov

Analogues of 5-methoxy-2,3-dimethyl-1H-indole have been shown to modulate various signaling pathways that are critical for the survival and proliferation of cancer cells. For example, 5-methoxytryptophan (5-MTP) is believed to exert its anti-cancer effects by inhibiting the overexpression of cyclooxygenase-2 (COX-2), an enzyme often upregulated in tumors and involved in inflammation and cell proliferation. nih.gov

Another derivative, 5-methoxy-2-(diformylmethylidene)-3,3-dimethylindole, has been found to suppress the activation of Interferon Regulatory Factor 3 (IRF3) and Signal Transducer and Activator of Transcription 1 (STAT1) in host cells. plos.orgnih.gov These transcription factors are involved in the cellular response to viral infections but can also play a role in cancer development.

The immunomodulatory potential of related tryptamine (B22526) derivatives has also been explored. N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have been shown to modulate inflammatory responses through the sigma-1 receptor. nih.govnih.gov This receptor is involved in regulating cell survival and differentiation. nih.gov

The anticancer activity of 5-methoxy-indole analogues is also linked to their interaction with specific molecular targets within cancer cells. An indole-chalcone derivative, FC77, has been identified as a potent inhibitor of tubulin polymerization. nih.gov By binding to tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death. researchgate.net The mechanism of action of FC77 is thought to be similar to that of colchicine. nih.govresearchgate.net

Another important molecular target for this class of compounds is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is often overexpressed in pancreatic and other solid tumors. researchgate.net The indolequinone derivative, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), acts as a specific, mechanism-based inhibitor of NQO1. researchgate.net Inhibition of NQO1 by ES936 has been shown to suppress the malignant phenotype of pancreatic cancer cells. researchgate.net

Furthermore, some benzylidene hydantoin (B18101) derivatives, which share structural similarities with indole (B1671886) compounds, have been reported to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov

A significant challenge in cancer chemotherapy is the development of drug resistance. Encouragingly, several 5-methoxy-indole analogues have demonstrated efficacy against multidrug-resistant (MDR) cancer cells. The indole-chalcone FC77, for instance, was found to retain its cytotoxic activity against various MDR cancer cell lines, including those overexpressing P-glycoprotein. nih.gov Notably, FC77 was significantly more potent than the conventional chemotherapeutic agent paclitaxel (B517696) against the paclitaxel-resistant A549/T lung cancer cell line. nih.gov

In another study, a series of 5-methoxyindole-isatin hybrids were evaluated for their antiproliferative activity. nih.gov One of the most active compounds, 5o, exhibited a half-maximal inhibitory concentration (IC50) of 10.4 µM against the drug-resistant NCI-H69AR small cell lung cancer cell line. nih.gov

| Compound | Resistant Cell Line | Key Findings | Citation |

|---|---|---|---|

| Indole-chalcone (FC77) | A549/T (paclitaxel-resistant) | Retained cytotoxicity; more potent than paclitaxel. | nih.gov |

| Compound 5o (5-methoxyindole-isatin hybrid) | NCI-H69AR | IC50 of 10.4 µM. | nih.gov |

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

In addition to their anticancer properties, this compound and its analogues have been investigated for their antimicrobial activities.